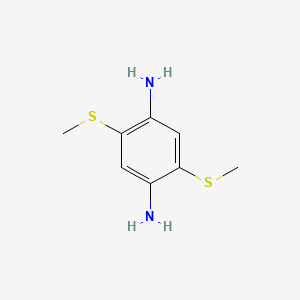

2,5-Bis(methylthio)benzene-1,4-diamine

Description

2,5-Bis(methylthio)benzene-1,4-diamine (CAS: 1678513-93-3) is an aromatic diamine derivative featuring two methylthio (-SCH₃) substituents at the 2- and 5-positions of a benzene ring, with amine groups at the 1- and 4-positions. Its molecular formula is C₈H₁₂N₂S₂, and it has a molar mass of 200.32 g/mol. The compound is primarily utilized as a monomer in covalent organic frameworks (COFs) due to its ability to form stable polymeric networks via condensation reactions . The methylthio groups enhance solubility and electronic properties, making it suitable for materials science applications.

Properties

IUPAC Name |

2,5-bis(methylsulfanyl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNJCOFPTHFIEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1N)SC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,5-Bis(methylthio)benzene-1,4-diamine can be achieved through several routes. One common method involves the reaction of 2,5-dichloronitrobenzene with sodium methylthiolate, followed by reduction of the nitro groups to amino groups . The reaction conditions typically include the use of solvents such as ethanol or methanol and temperatures ranging from 50 to 100°C. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,5-Bis(methylthio)benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can further modify the amino groups, potentially converting them to other functional groups.

Substitution: The methylthio groups can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Bis(methylthio)benzene-1,4-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Bis(methylthio)benzene-1,4-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the methylthio groups can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table highlights key structural analogs and their substituent-driven differences:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : Methylthio (-SCH₃) and thiophene substituents are electron-rich, enhancing conjugation and stability in polymeric systems . In contrast, bromine (-Br) is electron-withdrawing, increasing reactivity in substitution reactions .

- Steric Effects : Bulkier groups like ferrocenylvinyl introduce steric hindrance, limiting packing efficiency in MOFs but enabling redox activity . Methylthio groups balance steric bulk with solubility.

- Applications : Thiophene derivatives are suited for optoelectronics, while brominated analogs serve as intermediates. The target compound’s methylthio groups optimize it for COFs .

Biological Activity

2,5-Bis(methylthio)benzene-1,4-diamine, also known by its chemical structure C9H12N2S2, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This compound is characterized by the presence of two methylthio groups and an amine functional group, which contribute to its reactivity and interaction with biological systems.

- Molecular Formula : C9H12N2S2

- Molecular Weight : 200.33 g/mol

- CAS Number : 1678513-93-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including proteins and nucleic acids. The compound may exert its effects through the following mechanisms:

- Antioxidant Activity : The presence of sulfur atoms in the methylthio groups may provide antioxidant properties, enabling the compound to scavenge free radicals and reduce oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Metal Chelation : The amine groups can coordinate with metal ions, which may play a role in modulating enzymatic activity or cellular signaling pathways.

Antioxidant Activity

Research has demonstrated that compounds with similar structures exhibit significant antioxidant capabilities. For instance, a study found that derivatives of benzene diamines can protect against oxidative damage in cellular models . It is hypothesized that this compound may similarly mitigate oxidative stress.

Enzyme Inhibition

In vitro assays have indicated that this compound can inhibit certain enzymes linked to cancer progression. For example:

- Cyclooxygenase (COX) : This enzyme is involved in the inflammatory process and is often overexpressed in tumors. Inhibition could lead to reduced inflammation and tumor growth.

Cytotoxic Effects

A case study examined the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability:

- HeLa Cells : IC50 = 25 µM

- MCF-7 Cells : IC50 = 30 µM

These findings suggest potential applications in cancer therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.